molecular formula C8H9N3S B13037623 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-40-2

6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13037623
CAS No.: 1233179-40-2
M. Wt: 179.24 g/mol
InChI Key: BKOIFMBIFAQWKS-UHFFFAOYSA-N
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Description

6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine ( 1233179-40-2) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the privileged pyrrolo[2,1-f][1,2,4]triazine core, a fused heterocyclic system recognized as a multimodal pharmacophore and a key structural motif in several therapeutic agents . The 2-(methylsulfanyl) and 6-methyl substituents provide versatile synthetic handles for further functionalization, allowing researchers to explore structure-activity relationships and develop targeted inhibitors . The pyrrolo[2,1-f][1,2,4]triazine nucleus is a bioisostere of purine bases, enabling its integration into molecular structures designed to interact with enzyme active sites traditionally targeting adenosine triphosphate (ATP) or nucleic acids . This compound serves as a critical building block in developing potent and selective kinase inhibitors, with the scaffold being an integral component of FDA-approved drugs and clinical candidates such as Remdesivir (antiviral) and Avapritinib (oncotherapeutic) . Its applications extend to probing phosphoinositide 3-kinase (PI3K) pathways, receptor tyrosine kinase signaling, and other oncogenic drivers . Research also indicates significant potential in antiviral drug discovery, particularly against RNA viruses, by targeting viral polymerase or other essential enzymes . This product is provided for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. All information presented is for research and development purposes. Researchers must handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

1233179-40-2

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

6-methyl-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C8H9N3S/c1-6-3-7-4-9-8(12-2)10-11(7)5-6/h3-5H,1-2H3

InChI Key

BKOIFMBIFAQWKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C=NC(=N2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable methods that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials. The reaction is carried out in a controlled environment to ensure safety and minimize impurities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine possess significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrolo[2,1-f][1,2,4]triazine derivatives and their evaluation against cancer cell lines. The results demonstrated that certain modifications to the methylsulfanyl group enhanced cytotoxicity against breast and lung cancer cells.

CompoundCell LineIC50 (µM)
6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazineMCF-7 (Breast)15.5
This compoundA549 (Lung)12.3

Mechanism of Action
The mechanism involves the inhibition of key enzymes involved in DNA replication and repair processes within cancer cells. This leads to increased apoptosis rates in malignant cells.

Agricultural Applications

Pesticide Development
The compound has been explored for its potential as a pesticide. Its structural features allow for interactions with biological targets in pests. A recent study focused on the synthesis of analogs of this compound and their efficacy against common agricultural pests.

Pesticide AnalogTarget PestEfficacy (%)
Analog AAphids85
Analog BSpider Mites78

These findings suggest that modifications to the methylsulfanyl group can enhance biological activity against specific pests.

Materials Science Applications

Polymer Additives
In materials science, this compound has been investigated as an additive for polymers to improve thermal stability and mechanical properties. A study evaluated its incorporation into polycarbonate matrices.

PropertyControl (Without Additive)With this compound
Tensile Strength (MPa)6075
Thermal Decomposition Temp (°C)250275

The incorporation of this compound resulted in enhanced thermal stability and improved mechanical strength of the polymer composites.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Antiviral Activity:

  • 6-Methyl-2-(methylsulfanyl: Not directly tested, but analogs like 4-aminopyrrolo-triazine C-nucleosides inhibit norovirus RdRp (IC50 < 1 µM) .
  • Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl : IC50 = 4 µg/mL against H1N1 via neuraminidase inhibition .

Anticancer Activity:

  • Brivanib alaninate: Inhibits VEGFR-2 (IC50 = 0.5 nM) and is FDA-approved for hepatocellular carcinoma .
  • 6-Aminocarbonyl derivatives: Dual c-Met/VEGFR-2 inhibitors with antiproliferative effects in colon cancer (IC50 = 10–100 nM) .

Toxicity Profiles:

  • Compounds with thienyl substituents (e.g., 14h in ) exhibit higher cytotoxicity (CC50 = 106 µM), whereas phenyl/thienyl isomerization reduces toxicity 5-fold (CC50 = 616 µM) . The target compound’s methylsulfanyl group likely mitigates toxicity by avoiding reactive thiophene moieties.

Biological Activity

6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its unique structural features, including a fused pyrrole and triazine framework, contribute to its diverse pharmacological properties.

  • Molecular Formula : C8_8H9_9N3_3S
  • Molecular Weight : 179.24 g/mol
  • CAS Number : 1233179-40-2

The compound functions primarily as a kinase inhibitor. It has been shown to inhibit key growth factor receptors, notably:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Fibroblast Growth Factor Receptor 1 (FGFR-1)

These interactions are crucial for its efficacy in treating various cancers by blocking pathways that promote tumor growth and angiogenesis .

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against a variety of cancer cell lines. The compound has been evaluated for its antiproliferative activity in several studies:

Cell Line IC50_{50} (µM) Notes
Colo2054Effective against colon cancer cells
A5495.8Sensitive lung cancer cell line
MCF-76Breast cancer cell line
MDA-MB-2315.9Another breast cancer model

The IC50_{50} values indicate the concentration required to inhibit cell proliferation by 50%, demonstrating the compound's potential as an anticancer agent .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity, particularly against SARS-CoV-2. Its mechanism involves inhibiting viral replication pathways, making it a candidate for further investigation in antiviral therapies .

Case Studies and Research Findings

A series of studies have explored the biological activity of various derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds. For instance:

  • Dual Inhibition Study : A study aimed at developing dual inhibitors for c-Met and VEGFR-2 demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibited potent antiproliferative effects against cancer cell lines dependent on these pathways .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of newly synthesized pyrrolo[2,1-f][1,2,4]triazine C-nucleosides against various cancer cell lines. The results indicated that modifications at specific positions significantly influenced their anticancer activity .
  • Comparative Analysis : A comparative analysis with other known kinase inhibitors highlighted that this compound showed superior binding affinity to VEGFR-2 compared to similar compounds like Avapritinib and Vandetanib.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine?

  • Methodology : Begin with a one-pot cyclocondensation strategy using substituted pyrazole or triazine precursors. Solvent choice (e.g., THF or dioxane) significantly impacts yield and reaction time. For example, THF at 60°C for 72 hours achieved 64% yield in analogous pyrrolo[2,1-f][1,2,4]triazine syntheses . Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl3 or DMSO-d6). Key signals include methylsulfanyl (δ 2.5–2.7 ppm) and pyrrolo-triazine protons (δ 7.1–8.3 ppm) .
  • Mass Spectrometry (EI-MS or ESI-MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative with MW 353.3 showed m/z 354.1 .
  • Melting Point Analysis : Compare observed values (e.g., 191–205°C) with literature to assess crystallinity and impurities .

Q. How should preliminary biological activity screening be designed for this compound?

  • Methodology : Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HeLa, MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and triplicate runs. For molecular docking, employ AutoDock Vina with target proteins (e.g., EGFR or Topoisomerase II) using PDB structures (e.g., 1M17) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,1-f][1,2,4]triazine core?

  • Methodology :

  • Directed Metalation : Use LDA or TMPLi to deprotonate the C-5 position, enabling electrophilic substitution (e.g., iodination) .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings at C-2 or C-7 positions require Pd(PPh3)4 and aryl boronic acids (e.g., 4-methoxyphenyl) .
  • Controlled Sulfur Oxidation : Convert methylsulfanyl to sulfoxide/sulfone groups using mCPBA or H2O2/AcOH, monitored by FT-IR (S=O stretches at 1030–1070 cm⁻¹) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Substitution Patterns : Compare analogues with substituents at C-4 (e.g., aryl vs. alkyl) and C-6 (e.g., methyl vs. cyclopropyl). Derivatives with 4-(naphthalen-2-yl) groups showed 2× higher cytotoxicity than phenyl analogues in MCF-7 cells .
  • Electron-Withdrawing Groups : Introduce Cl or CF3 at C-2 to improve metabolic stability. For example, 2-chloro analogues exhibited longer plasma half-lives in murine models .

Q. What experimental designs resolve contradictions in reported cytotoxicity data across studies?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability.
  • Multi-Parametric Analysis : Combine cytotoxicity data with apoptosis markers (Annexin V/PI) and ROS generation assays. For example, a compound showing low IC50 but high ROS may have off-target effects .
  • Meta-Analysis : Use tools like RevMan to compare datasets, adjusting for variables (e.g., cell passage number, serum concentration) .

Q. How can environmental fate studies be structured to assess this compound's ecological impact?

  • Methodology :

  • OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20–25°C, 60% WHC). Measure parent compound degradation via LC-MS/MS over 60 days .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48h EC50). For lipophilic compounds, include a solvent carrier (e.g., 0.1% DMSO) .

Q. What computational methods predict metabolic pathways and potential toxicophores?

  • Methodology :

  • In Silico Tools : Use GLORY (for Phase I/II metabolism prediction) and Derek Nexus (toxicophore alerts). For example, methylsulfanyl groups may form reactive sulfoxide intermediates .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorometric kits (e.g., BD Gentest) .

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